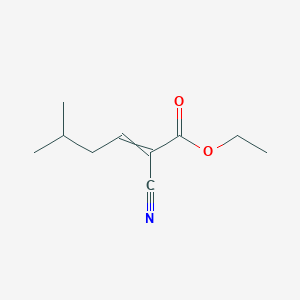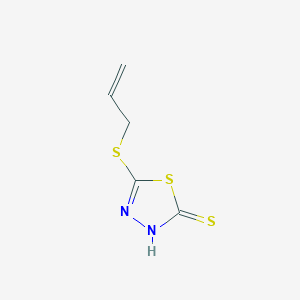
Tert-butyl 3-hydroxy-3-(piperazin-2-yl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-hydroxy-3-(piperazin-2-yl)azetidine-1-carboxylate is an organic compound with the molecular formula C12H23N3O3. It is a derivative of azetidine and piperazine, featuring a tert-butyl ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydroxy-3-(piperazin-2-yl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with piperazine under controlled conditions. One common method includes the use of tert-butyl 3-hydroxyazetidine-1-carboxylate as a starting material, which is then reacted with piperazine in the presence of a suitable catalyst and solvent . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for achieving high-quality products .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-hydroxy-3-(piperazin-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
Tert-butyl 3-hydroxy-3-(piperazin-2-yl)azetidine-1-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of tert-butyl 3-hydroxy-3-(piperazin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate: Similar in structure but lacks the hydroxy group.
Tert-butyl 3-hydroxy-3-(piperidin-4-yl)azetidine-1-carboxylate: Contains a piperidine ring instead of piperazine.
Tert-butyl 3-((piperazin-1-yl)methyl)azetidine-1-carboxylate: Features a methyl group attached to the piperazine ring.
Uniqueness
Tert-butyl 3-hydroxy-3-(piperazin-2-yl)azetidine-1-carboxylate is unique due to the presence of both a hydroxy group and a piperazine ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C12H23N3O3 |
|---|---|
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
tert-butyl 3-hydroxy-3-piperazin-2-ylazetidine-1-carboxylate |
InChI |
InChI=1S/C12H23N3O3/c1-11(2,3)18-10(16)15-7-12(17,8-15)9-6-13-4-5-14-9/h9,13-14,17H,4-8H2,1-3H3 |
Clave InChI |
ZIFJITYVTKALLJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)(C2CNCCN2)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 7-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B8364950.png)









![N-[2-(3-Chloro-5-methylsulfonyl-phenoxy)ethyl]propan-1-amine](/img/structure/B8365028.png)
![2-[4-(4-Fluorophenyl)oxan-4-yl]ethan-1-amine](/img/structure/B8365034.png)
